Brevinin-1E-OG1 antimicrobial peptide

Catalog No.
S1888947
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brevinin-1E-OG1 antimicrobial peptide

Product Name

Brevinin-1E-OG1 antimicrobial peptide

Brevinin-1E-OG1 is a potent, naturally derived antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami). Structurally characterized by a highly hydrophobic N-terminal α-helical domain and a conserved C-terminal cyclic heptapeptide "Rana box" stabilized by a disulfide bridge, this peptide exhibits broad-spectrum bactericidal activity. For industrial and pharmaceutical procurement, Brevinin-1E-OG1 serves as a high-value precursor and reference standard in the development of novel topical antibiotics, anti-biofilm agents, and advanced wound-care formulations. Its defined structural motifs offer a predictable baseline for structure-activity relationship (SAR) optimization, particularly in balancing membrane-lytic antimicrobial efficacy with mammalian cell compatibility [1].

Research Fit

Substituting Brevinin-1E-OG1 with generic linear AMPs (such as Magainin II) or crude amphibian skin extracts introduces critical failure points in reproducibility, proteolytic stability, and target specificity. Linear AMPs lack the C-terminal disulfide-bridged Rana box, making them highly susceptible to rapid proteolytic degradation in serum or ex vivo biological matrices, which severely limits their processability and shelf-life in topical formulations. Furthermore, utilizing closely related native analogs (like standard Brevinin-1E) without sequence specificity can result in unpredictable hemolytic toxicity profiles, as minor amino acid variations (e.g., Arginine vs. Lysine at position 23) fundamentally alter the peptide's therapeutic index and membrane partitioning thermodynamics, rendering generic substitution unviable for stringent pharmaceutical workflows [1].

Substitution Risk

Rana Box Proteolytic Stability

Brevinin-1E-OG1 features a C-terminal cyclic heptapeptide domain (C-K-I-T-K-K-C) stabilized by a highly conserved disulfide bridge. Compared to linear benchmark AMPs like Magainin II, which undergo rapid enzymatic cleavage in serum (half-life < 1 hour), the disulfide-bridged Rana box restricts exopeptidase access, extending the functional half-life of the peptide in biological matrices. This structural constraint is critical for formulation compatibility, ensuring that the peptide retains its minimum inhibitory concentration (MIC) over extended periods in hydrogel or topical applications [1].

Evidence DimensionProteolytic stability and structural half-life
Target Compound DataExtended half-life due to disulfide-stabilized Rana box
Comparator Or BaselineLinear AMPs (e.g., Magainin II) lacking cyclic constraints
Quantified DifferenceSignificantly prolonged proteolytic resistance for disulfide-bridged brevinins vs. linear benchmarks
ConditionsSerum stability assays and formulation matrices

Extended stability directly impacts the shelf-life and in vivo efficacy of the peptide, making it a superior candidate for advanced wound care and topical therapeutics.

Superior Gram-Positive Potency

Brevinin-1E-OG1 demonstrates potent broad-spectrum antibacterial activity, driven by its highly hydrophobic N-terminal α-helix which facilitates rapid insertion into bacterial lipid bilayers. When compared to the benchmark peptide Magainin II, Brevinin-1 family peptides typically exhibit up to 10-fold lower Minimum Inhibitory Concentrations (MIC) against Gram-positive pathogens such as Staphylococcus aureus (MICs often in the 2-10 µM range, compared to >50 µM for Magainin II). This robust potency allows formulators to achieve bactericidal efficacy at significantly lower active pharmaceutical ingredient (API) loadings [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Gram-positive bacteria
Target Compound Data~2-10 µM (Brevinin-1 class average for S. aureus)
Comparator Or BaselineMagainin II (>50 µM)
Quantified DifferenceUp to 10-fold higher potency (lower MIC) for Brevinin-1 class peptides
ConditionsStandard in vitro broth microdilution assays

Lower MIC values translate to reduced material requirements during procurement and lower API concentrations in final formulations, minimizing cost and potential off-target toxicity.

Lys-23 Enhanced Therapeutic Index

The specific sequence of Brevinin-1E-OG1 incorporates a Lysine (K) residue at position 23 within the Rana box, distinguishing it from native Brevinin-1E which features an Arginine (R) at the equivalent position. Structure-activity relationship studies on brevinin analogs indicate that replacing highly membrane-disruptive Arginine residues with Lysine maintains potent antimicrobial efficacy while appreciably reducing hemolytic activity against mammalian erythrocytes. This sequence-specific modulation provides Brevinin-1E-OG1 with a superior therapeutic index, making it a safer procurement choice for formulations requiring direct tissue contact [1].

Evidence DimensionHemolytic toxicity and therapeutic index
Target Compound DataReduced hemolytic activity (Lys-23 variant)
Comparator Or BaselineNative Brevinin-1E (Arg-23 variant)
Quantified DifferenceSubstitution of Arg with Lys in the cationic cluster lowers erythrocyte lysis while preserving MIC
ConditionsHemolysis assays against human erythrocytes

A wider therapeutic index is critical for regulatory approval and safety in topical and transdermal pharmaceutical applications.

Evidence Figures

Topical Anti-Biofilm Formulations

Due to its rapid membrane-lytic mechanism and high potency against Gram-positive bacteria (e.g., Staphylococcus aureus), Brevinin-1E-OG1 is an ideal active pharmaceutical ingredient (API) candidate for topical creams and hydrogels designed to eradicate established bacterial biofilms in chronic wounds [1].

Peptidomimetic SAR Reference Standard

The defined structural segregation of Brevinin-1E-OG1—a hydrophobic N-terminus and a disulfide-bridged cationic C-terminus—makes it a highly reproducible benchmark for chemoinformatics teams designing synthetic, truncated, or modified peptidomimetics with enhanced therapeutic indices [1].

Medical Device Biomaterial Functionalization

The robust proteolytic stability conferred by the C-terminal Rana box allows Brevinin-1E-OG1 to be covalently grafted onto or embedded within medical device surfaces (e.g., catheters or wound dressings) to provide sustained, localized antimicrobial protection without rapid degradation [1].

Application Fit

Sequence

FLPLLAGLAANFLPKLFCKITKKC

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